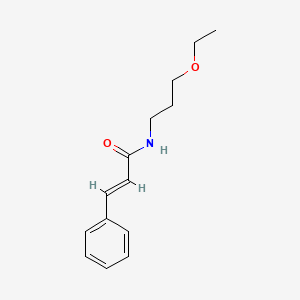![molecular formula C20H23N3S B4541405 N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea](/img/structure/B4541405.png)
N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates or thiocyanates. While specific information on the synthesis of N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea is not directly available, analogous processes can be inferred from related research. For example, Yusof et al. (2010) reported the synthesis of N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea derivatives characterized by IR, 1H NMR, and X-ray diffraction methods, indicating a common approach for thiourea synthesis that might be applicable here (Yusof, Jusoh, Khairul, & Yamin, 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is critical for understanding their reactivity and physical properties. For instance, Dmitriev et al. (2011) explored the recyclization reactions of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates by the action of thiourea, highlighting the importance of molecular conformation in chemical reactivity (Dmitriev, Silaichev, Slepukhin, & Maslivets, 2011). Such structural analyses can provide insights into the behavior of this compound.
Chemical Reactions and Properties
Thiourea derivatives participate in a variety of chemical reactions, largely due to the reactivity of the thiourea group. They are known for their role in cycloaddition reactions, as demonstrated by Xie et al. (2019), who reported on the [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea, leading to the formation of 2-amino-4,5-dihydrothiophenes (Xie, Zhao, Qin, Suo, Qu, & Guo, 2019). This reactivity may be relevant to the synthesis and modification of this compound.
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application and handling. While specific data on this compound are not available, studies on related compounds, like the work by Yusof et al. (2011) on 1-(4-chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea, provide valuable context on how substituent groups influence these properties (Yusof, Ahmad Mushtari, Kadir, & Yamin, 2011).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and participation in hydrogen bonding, are integral to their chemical behavior and applications. Safin et al. (2008) explored the complexes of N-thiophosphorylthiourea with various metals, indicating the potential coordination chemistry of thiourea derivatives (Safin, Babashkina, Gimadiev, Bolte, Pinus, Krivolapov, & Litvinov, 2008). Such information is relevant for understanding the chemical versatility of this compound.
Propiedades
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(4-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3S/c1-14(2)15-7-9-17(10-8-15)23-20(24)21-12-11-16-13-22-19-6-4-3-5-18(16)19/h3-10,13-14,22H,11-12H2,1-2H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXKXTCDRXDCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B4541322.png)
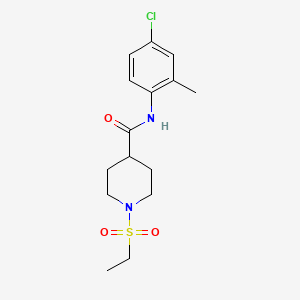
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4541333.png)
![2-[2-(2-fluorophenyl)-1H-benzimidazol-1-yl]-N-isopropylacetamide](/img/structure/B4541336.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4541346.png)
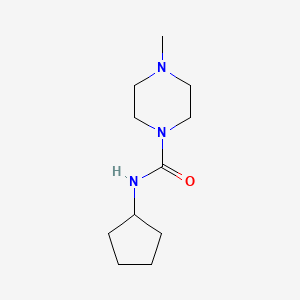

![N-[4-(aminosulfonyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B4541371.png)
![4-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4541387.png)
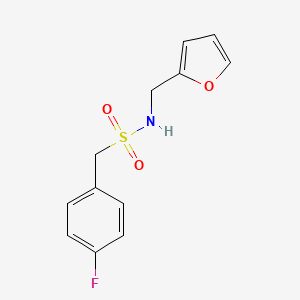
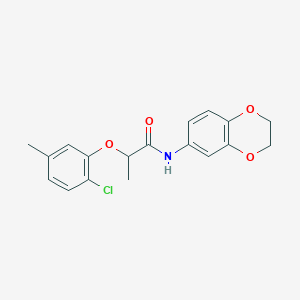
![N-ethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4541413.png)
![N-(2,5-dimethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4541416.png)
